molecular formula C13H16N2O B1458699 1-(3,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol CAS No. 1955539-85-1

1-(3,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Cat. No. B1458699
CAS RN: 1955539-85-1
M. Wt: 216.28 g/mol
InChI Key: QPGDGPAHLAUAIL-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, also known as DMIPE, is a compound of interest in the field of organic chemistry due to its potential applications in scientific research. DMIPE is a member of the imidazole family of compounds, which are characterized by their ring-like structure containing a nitrogen atom. This molecule has been studied for its ability to act as a ligand in coordination complexes, as well as its use in catalysis and drug delivery.

Scientific Research Applications

Synthesis and Transformation of Imidazole Derivatives

Imidazole derivatives, including 1-(3,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, are synthesized using metallic derivatives of imidazole and phosphorus halides, or through cross-coupling of halogenimidazoles and dialkyl phosphites with a palladium catalyst. These compounds exhibit a range of biological activities, such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. This highlights the compound's potential in developing synthetic drugs and exploring new therapeutic avenues (Abdurakhmanova et al., 2018).

Imidazole Derivatives in Antitumor Activity

Research on imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and others, has shown these compounds possess antitumor activity. Some of these derivatives have even progressed beyond preclinical testing, indicating their potential in cancer treatment and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Corrosion Inhibition by Imidazole Derivatives

Imidazole and its derivatives are recognized for their effective corrosion inhibition properties, attributed to their molecular structure that facilitates strong adsorption onto metal surfaces. This utility is particularly relevant in the petroleum industry, where these compounds are used to protect infrastructure against corrosion, showcasing the versatility of imidazole derivatives beyond biomedical applications (Sriplai & Sombatmankhong, 2023).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-11(8-10(9)2)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGDGPAHLAUAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C2=NC=CN2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197663
Record name 1H-Imidazole-2-methanol, α-(3,4-dimethylphenyl)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955539-85-1
Record name 1H-Imidazole-2-methanol, α-(3,4-dimethylphenyl)-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955539-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-methanol, α-(3,4-dimethylphenyl)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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